molecular formula C19H19ClN2O2S B12582292 4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole CAS No. 578726-74-6

4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole

Cat. No.: B12582292
CAS No.: 578726-74-6
M. Wt: 374.9 g/mol
InChI Key: GZNOOYRMMQBBTO-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-methylphenyl)-5-(4-propylphenyl)imidazole: Similar structure but lacks the sulfonyl group.

    4-Chloro-1-(4-methylsulfonylphenyl)-5-phenylimidazole: Similar structure but lacks the propyl group.

Uniqueness

4-Chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole is unique due to the presence of both the 4-methylsulfonylphenyl and 4-propylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

578726-74-6

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

4-chloro-1-(4-methylsulfonylphenyl)-5-(4-propylphenyl)imidazole

InChI

InChI=1S/C19H19ClN2O2S/c1-3-4-14-5-7-15(8-6-14)18-19(20)21-13-22(18)16-9-11-17(12-10-16)25(2,23)24/h5-13H,3-4H2,1-2H3

InChI Key

GZNOOYRMMQBBTO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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